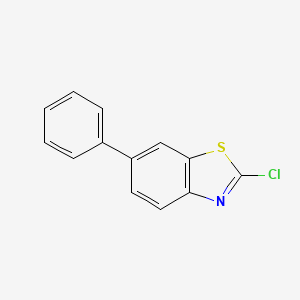

2-Chloro-6-phenylbenzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-phenylbenzothiazole is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Benzothiazole derivatives, including 2-chloro-6-phenylbenzothiazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms. For example, a study demonstrated that certain benzothiazole derivatives exhibit potent activity against hematological and solid tumors by acting as Src/Abl kinase inhibitors . The compound's ability to induce apoptosis in cancer cells has made it a candidate for further development in oncology.

1.2 Antimicrobial Properties

Another significant application of benzothiazole derivatives is their antimicrobial activity. Various studies have shown that these compounds possess antibacterial and antifungal properties, making them useful in developing new antibiotics and antifungal agents. The structural versatility of benzothiazoles allows for modifications that enhance their efficacy against resistant strains of bacteria .

1.3 Neuroprotective Effects

Recent investigations into the neuroprotective effects of benzothiazole derivatives have revealed promising results in treating neurodegenerative diseases. Compounds like this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting their use in therapies for conditions such as Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies that emphasize efficiency and yield:

| Method | Description | Yield (%) | Notes |

|---|---|---|---|

| Condensation with Aldehydes | Reaction of 2-aminobenzenethiol with aldehydes under mild conditions using acid catalysts. | 87–95 | Green chemistry approach with high yields. |

| Cyclization Methods | Employing thioamides and hydrosilanes to produce benzothiazoles under mild conditions. | High | Eco-friendly protocols with reusable catalysts. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to enhance reaction rates and yields in the synthesis process. | Variable | Reduces reaction time significantly. |

These methods not only provide high yields but also align with green chemistry principles, emphasizing sustainability in chemical synthesis.

Industrial Applications

3.1 Material Science

Benzothiazole derivatives are explored for their applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and UV resistance. The incorporation of this compound into polymer matrices can improve mechanical properties and durability .

3.2 Environmental Applications

Due to their ability to chelate heavy metals, benzothiazole compounds are investigated for environmental remediation applications. They can be employed in the treatment of contaminated water by binding to metal ions, thus facilitating their removal from aquatic systems .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of benzothiazole demonstrated significant tumor regression in K562 xenograft models of chronic myelogenous leukemia (CML), showcasing its potential as an effective therapeutic agent against specific cancer types . -

Case Study 2: Antimicrobial Activity

A comparative analysis of various benzothiazole derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

Propiedades

Fórmula molecular |

C13H8ClNS |

|---|---|

Peso molecular |

245.73 g/mol |

Nombre IUPAC |

2-chloro-6-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C13H8ClNS/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H |

Clave InChI |

DPVGUFWIEDZLAK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.